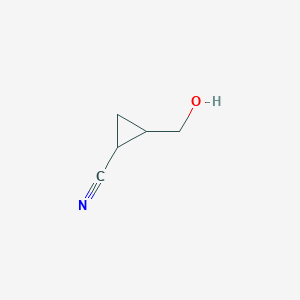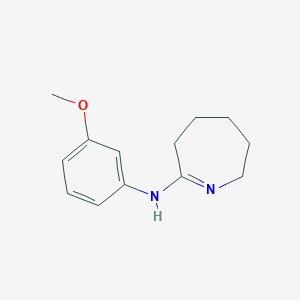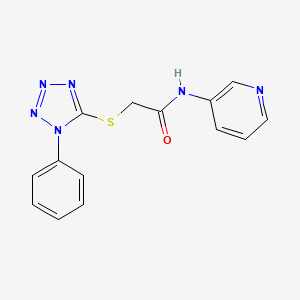
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide
Übersicht
Beschreibung
The compound “2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide” is a chemical compound with a molecular formula of C9H10N4OS . It is a derivative of tetrazole, a class of compounds that have a wide spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of chloroacetamidothiazole with 5-aryltetrazoles and 5-mercaptotetrazoles . This reaction yields 2-(5-aryltetrazol-2-yl)- and 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamides .Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring, which is bioisosteric to the carboxyl group. This makes tetrazole derivatives convenient building blocks in the synthesis of structures with high biological activity .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±47.0 °C at 760 mmHg, and a flash point of 219.0±29.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Wirkmechanismus
The exact mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide is not yet fully understood. However, it is believed to act as a modulator of various biological pathways. This compound has been shown to have an effect on the activity of certain enzymes and receptors, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on cell proliferation and apoptosis, as well as on the expression of certain genes. This compound has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also has a high purity, which ensures consistent results. However, there are also limitations to its use. This compound is a relatively new compound, and its effects on different biological systems are not yet fully understood. Further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide. One potential application is in the treatment of cancer. This compound has been shown to have an effect on cell proliferation and apoptosis, which may make it useful in the treatment of cancer. Another potential application is in the treatment of neurological disorders, as this compound has been shown to have an effect on the activity of certain receptors in the brain. Further studies are needed to determine the full potential of this compound in these areas.
In conclusion, this compound is a compound that has gained attention in recent years due to its potential use in scientific research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future applications. While there are still limitations to its use, this compound has several advantages for use in lab experiments and has the potential to be used in the treatment of cancer and neurological disorders. Further studies are needed to determine its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on different biological systems. It has been studied for its potential use in cancer research, as well as in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-11-5-4-8-15-9-11)10-22-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGVBVKDOWAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192672 | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304863-72-7 | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304863-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)

![Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3258426.png)
![1-(4-nitrophenyl)-2-oxo-5H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B3258428.png)

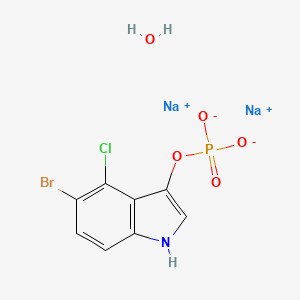
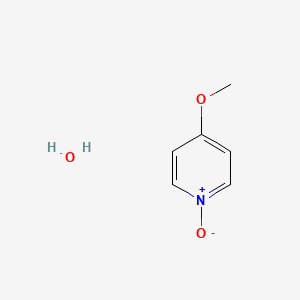
![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)


![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
